molecular formula C10H8BrClN2 B596340 4-Amino-8-bromo-3-chloro-6-methylquinoline CAS No. 1211795-90-2

4-Amino-8-bromo-3-chloro-6-methylquinoline

Cat. No.: B596340
CAS No.: 1211795-90-2
M. Wt: 271.542
InChI Key: VZNDVEUFBXHSJA-UHFFFAOYSA-N
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Description

4-Amino-8-bromo-3-chloro-6-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. . This compound, with its unique substitution pattern, offers interesting properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-bromo-3-chloro-6-methylquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 6-methylquinoline, followed by amination at the 4-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-8-bromo-3-chloro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 4-Amino-8-bromo-3-chloro-6-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The exact pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites, thereby modulating biological processes .

Comparison with Similar Compounds

  • 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester
  • 8-Bromo-3-methylquinoline
  • 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester

Comparison: Compared to these similar compounds, 4-Amino-8-bromo-3-chloro-6-methylquinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, bromo, and chloro groups in specific positions allows for versatile chemical modifications and potential biological activities .

Properties

CAS No.

1211795-90-2

Molecular Formula

C10H8BrClN2

Molecular Weight

271.542

IUPAC Name

8-bromo-3-chloro-6-methylquinolin-4-amine

InChI

InChI=1S/C10H8BrClN2/c1-5-2-6-9(13)8(12)4-14-10(6)7(11)3-5/h2-4H,1H3,(H2,13,14)

InChI Key

VZNDVEUFBXHSJA-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)N)Br

Synonyms

4-Amino-8-bromo-3-chloro-6-methylquinoline

Origin of Product

United States

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